1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is an organic compound with a complex structure that includes multiple chlorine atoms and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione typically involves multiple steps, including chlorination and ketone formation
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,7-Dichloroheptane-2,6-dione: Similar structure but lacks the oxopropyl group.
4-(3-Chloro-2-oxopropyl)heptane-2,6-dione: Similar structure but lacks the additional chlorine atoms.
Uniqueness
1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is unique due to the presence of multiple chlorine atoms and the oxopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
55756-20-2 |
---|---|
Molecular Formula |
C10H13Cl3O3 |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
1,7-dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione |
InChI |
InChI=1S/C10H13Cl3O3/c11-4-8(14)1-7(2-9(15)5-12)3-10(16)6-13/h7H,1-6H2 |
InChI Key |
JUGJGDSZUUJUJA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(=O)CCl)CC(=O)CCl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.